4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(3-Chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione is a heterocyclic compound featuring a thiazinane core substituted with a 3-chlorophenyl group. The thiazinane trione scaffold is characterized by a six-membered ring containing sulfur and nitrogen atoms, with three ketone groups contributing to its structural rigidity.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQYOUGWWKSTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazinane compounds.
Scientific Research Applications
4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogues of 4-(3-Chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione, highlighting substituent differences and molecular properties:
Key Observations
Analogues with multiple Cl atoms (e.g., 3,4-dichlorobenzyl) may exhibit stronger electron-withdrawing effects and higher molecular weights . Trifluoromethyl (CF₃): The CF₃ group in 252058-94-9 significantly increases lipophilicity and metabolic stability, making it advantageous for drug design .
Steric and Solubility Considerations :
- Methyl Group : The 4-methylbenzyl derivative (338953-68-7) demonstrates improved solubility compared to halogenated analogues, suggesting a trade-off between hydrophobicity and bioavailability .
- Ortho vs. Para Substitution : Ortho-chlorinated analogues (e.g., 2-chlorobenzyl) introduce steric hindrance, which may limit rotational freedom but enhance binding specificity .
Potential Applications: While direct data are lacking, the structural diversity of these analogues implies applications in enzyme inhibition (e.g., kinase or protease targets) or as intermediates in synthesizing bioactive molecules. For example, piperazine derivatives with 3-chlorophenyl groups (–8) are linked to antiviral and neurological drug candidates .
Biological Activity
4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8ClNO3S
- Molar Mass : 257.69 g/mol
- Density : 1.61 g/cm³ (predicted)
- Boiling Point : 616.5 °C (predicted)
- pKa : -1.76 (predicted)
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thioketones with chlorinated phenyl groups under controlled conditions. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of various thiazine derivatives, including this compound. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli (G-) | 15 |
| Staphylococcus aureus (G+) | 18 |
| Klebsiella pneumoniae (G-) | 14 |
These results indicate that the compound may serve as a potential candidate for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported that the compound exhibited cytotoxic effects against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptosis-related proteins. Morphological changes observed in treated cells include cell shrinkage and chromatin condensation.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Experimental models have indicated a reduction in pro-inflammatory cytokines when treated with this compound.
Case Studies
- Study on Anticancer Activity : A recent publication investigated the effects of this compound on MGC-803 cells. The study found that treatment with the compound led to a significant decrease in cell viability and induced G2/M phase arrest in the cell cycle.
- Antimicrobial Efficacy Testing : Another study assessed the antibacterial activity against various bacterial strains using the agar diffusion method. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
